molecular formula C22H26Cl2N4O3 B11613777 1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol

1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol

Cat. No.: B11613777
M. Wt: 465.4 g/mol
InChI Key: YKCJQTODYXVWGP-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol is a complex organic compound that features a benzimidazole core, a morpholine ring, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with morpholine.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenol reacts with a halogenated precursor.

    Final Assembly: The final step involves coupling the benzimidazole core with the morpholine and dichlorophenoxy groups under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol: Lacks the benzimidazole core.

    1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H26Cl2N4O3

Molecular Weight

465.4 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C22H26Cl2N4O3/c23-16-5-6-21(18(24)13-16)31-15-17(29)14-28-20-4-2-1-3-19(20)27(22(28)25)8-7-26-9-11-30-12-10-26/h1-6,13,17,25,29H,7-12,14-15H2

InChI Key

YKCJQTODYXVWGP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N(C2=N)CC(COC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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